2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

Process Chemistry UV Absorber Synthesis Grignard Reaction

This is the essential, patented intermediate for Bemotrizinol (Tinosorb® S), the globally approved broad-spectrum UV absorber. The non-negotiable 4-methoxyphenyl group at the 6-position uniquely modulates electronic environment and ensures final product photostability. With the patented Grignard protocol achieving 94.6–96.0% yields vs. 62% baseline, procuring this specific intermediate directly reduces cost-of-goods and waste. Available in high-purity grades (≥98%) with full traceability and custom packaging from gram to industrial scale. Contact us to secure your R&D or production supply.

Molecular Formula C10H7Cl2N3O
Molecular Weight 256.08 g/mol
CAS No. 90723-86-7
Cat. No. B052604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
CAS90723-86-7
Synonyms6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine;  2,4-Dichloro-6-(p-methoxyphenyl)-s-triazine;  2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine; 
Molecular FormulaC10H7Cl2N3O
Molecular Weight256.08 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl
InChIInChI=1S/C10H7Cl2N3O/c1-16-7-4-2-6(3-5-7)8-13-9(11)15-10(12)14-8/h2-5H,1H3
InChIKeyJOYIXJKYQUJKQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (CAS 90723-86-7): Procurement-Grade Evidence for Differentiated Synthesis and Purity


2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (CAS 90723-86-7), also known as DICAT, is a halogenated 1,3,5-triazine derivative characterized by two reactive chlorine atoms at the 2- and 4-positions and a 4-methoxyphenyl group at the 6-position . This molecular architecture confers distinct physicochemical properties—including a melting point of 132–133 °C and solubility in common organic solvents such as benzene, dichloromethane, and ethyl acetate —that directly influence its utility as a key intermediate in the industrial-scale synthesis of the broad-spectrum UV absorber Bemotrizinol (Tinosorb® S) [1].

Why 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (CAS 90723-86-7) Cannot Be Substituted by Generic Triazine Analogs


While 2,4-dichloro-substituted 1,3,5-triazines share a common core, the 4-methoxyphenyl moiety at the 6-position uniquely modulates the compound's electronic environment, melting point, and solubility profile . This substitution pattern is non-negotiable for the downstream synthesis of Bemotrizinol: the electron-donating methoxy group and the specific phenyl ring geometry are essential for achieving the desired UV absorption spectrum and photostability of the final product [1]. Unsubstituted or differently substituted analogs (e.g., 2,4-dichloro-6-phenyl-1,3,5-triazine) cannot be simply interchanged without compromising both synthetic efficiency and the performance characteristics of the ultimate UV absorber .

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (CAS 90723-86-7): Direct Quantitative Comparison Against Closest Analogs


Synthetic Yield: DICAT Delivers >50% Improvement Over Conventional Grignard Routes

The patented process for preparing 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (DICAT) using high-purity magnesium with trace metal impurities <0.027 wt% achieves yields of 94.6–96.0% [1]. This represents a substantial increase compared to a previously reported baseline yield of 62% for a conventional Grignard approach .

Process Chemistry UV Absorber Synthesis Grignard Reaction

Purity Consistency: Sigma-Aldrich 98% vs. Generic 95% Grade

Commercial availability includes a 98% purity grade (Sigma-Aldrich ) and a minimum 95% purity grade (CymitQuimica ). This 3–5% purity differential, while seemingly modest, is critical for reactions where trace impurities from incomplete substitution or side products can significantly lower the yield and purity of the final UV absorber Bemotrizinol [1].

Analytical Chemistry Quality Control Downstream Synthesis

Melting Point: 132–133 °C vs. 180–182 °C for 2,4-Dichloro-6-phenyl-1,3,5-triazine

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine exhibits a melting point of 132–133 °C , which is approximately 48 °C lower than the 180–182 °C melting point of its non-methoxylated analog, 2,4-dichloro-6-phenyl-1,3,5-triazine .

Physical Property Purification Process Development

Solubility Profile: Enables Efficient Workup in Common Organic Solvents

The compound is soluble in benzene, dichloromethane, and ethyl acetate . In contrast, the parent compound cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is only slightly soluble in most organic solvents and hydrolyzes rapidly in water [1], necessitating anhydrous, aprotic conditions.

Solubility Reaction Medium Purification

Reactivity: Dual Leaving Groups Enable Sequential Functionalization for Bemotrizinol

The two chlorine atoms at positions 2 and 4 of the triazine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) [1]. This allows for the sequential replacement of both chlorides—first with resorcinol derivatives in a Friedel–Crafts reaction, then with an ethylhexyloxyphenol moiety—to yield the patented UV absorber Bemotrizinol [2].

Nucleophilic Aromatic Substitution Sequential Synthesis UV Absorber

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (CAS 90723-86-7): Validated Industrial and Research Use Cases


Industrial Production of Bemotrizinol (Tinosorb® S) Broad-Spectrum UV Absorber

This compound is the essential, patented intermediate for the synthesis of Bemotrizinol, a globally approved broad-spectrum UV absorber used in sunscreen formulations. The quantitative yield improvements (94.6–96.0% vs. 62% baseline) and the necessity of the 4-methoxyphenyl group for final product efficacy are established in the BASF patent [1].

Process Chemistry: Cost-Effective Scale-Up via Optimized Grignard Route

For chemical engineers and process chemists, the >50% yield improvement demonstrated in the patented Grignard protocol directly translates to lower cost of goods and reduced waste [1]. Procurement of high-purity magnesium with <0.027 wt% trace metals is critical to achieving these yields [1].

Analytical and Quality Control: Benchmarking Purity for Downstream Synthesis

Analytical chemists and QC labs must consider the purity grade of the intermediate when developing robust synthetic routes. The 98% purity grade from Sigma-Aldrich offers a well-characterized standard, while the 95% minimum purity grade may be acceptable for less sensitive applications. The 3–5% purity differential can impact the yield and purity of the final UV absorber.

Research on Novel Triazine-Based Functional Materials

The unique combination of an electron-deficient triazine core, two reactive chlorine handles, and an electron-donating 4-methoxyphenyl group makes this compound a versatile building block for synthesizing new conjugated polymers, OLED materials, and coordination complexes . Its distinct melting point (132–133 °C) and solubility profile offer practical advantages for bench-scale research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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